4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

Physicochemical Profiling LogP Drug-likeness

4-Nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide (molecular formula C16H18N2O4S; molecular weight 334.39 g·mol⁻¹) is a synthetic, N-substituted sulfonamide bearing a para-nitrophenylsulfonyl warhead linked to a chiral, branched 4-phenylbutan-2-yl amine tail. The compound serves as a versatile intermediate and tool molecule, exploiting the 4-nitrobenzenesulfonamide (nosyl) moiety's synthetic utility as both a protecting group and a tunable pharmacophoric core relevant to carbonic anhydrase inhibition.

Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
Cat. No. B3978772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide
Molecular FormulaC16H18N2O4S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H18N2O4S/c1-13(7-8-14-5-3-2-4-6-14)17-23(21,22)16-11-9-15(10-12-16)18(19)20/h2-6,9-13,17H,7-8H2,1H3
InChIKeyNVARDQYWSBCUEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide: A Physicochemically Defined N-Alkyl-4-nitrobenzenesulfonamide Tool Compound


4-Nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide (molecular formula C16H18N2O4S; molecular weight 334.39 g·mol⁻¹) is a synthetic, N-substituted sulfonamide bearing a para-nitrophenylsulfonyl warhead linked to a chiral, branched 4-phenylbutan-2-yl amine tail. The compound serves as a versatile intermediate and tool molecule, exploiting the 4-nitrobenzenesulfonamide (nosyl) moiety's synthetic utility as both a protecting group [1] and a tunable pharmacophoric core relevant to carbonic anhydrase inhibition [2]. Its singular combination of steric bulk, moderate lipophilicity, and hydrogen-bonding capacity creates a testing ground for probing how N-alkyl tail architecture modulates molecular recognition, solubility, and downstream biological response.

Why Generic N-Alkyl Nitrobenzenesulfonamide Substitution Fails: The Criticality of Tail Architecture for Property Tuning


Swapping the 4-phenylbutan-2-yl tail for a simpler alkyl or aryl bioisostere can significantly alter the compound's property and safety profile. In the sulfonamide medicinally relevant chemical space [1], a simple N-butyl substitution shifts the lipophilicity (LogP) and polar surface area (PSA) beyond thresholds favorable for solubility and permeability [2]. For instance, replacing the target compound's branched, aromatic tail with a linear N-butyl-N-phenyl group dramatically elevates computed LogP from ∼4.15 to 5.19 while compressing PSA from 87.2 to 91.6 Ų [2]. More critically, in safety pharmacology, sulfonamide hypersensitivity is strongly linked to the N-1 heteroatom substituent; unsubstituted or small alkyl tails are associated with a higher risk of adverse drug reactions in vivo [3]. Consequently, the specific architectural features of the 4-phenylbutan-2-yl tail are not interchangeable without risking significant changes in physicochemical property space and potentially altering safety liability.

Quantitative Differentiation Evidence for 4-Nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide vs. Closest Analogs


Controlled Lipophilicity Window: Target Compound vs. N-Butyl-4-nitro-N-phenylbenzenesulfonamide

The target compound occupies a favorable lipophilicity window compared to the constitutional isomer N-butyl-4-nitro-N-phenylbenzenesulfonamide. The computed LogP for 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide is approximately 4.15 [1], whereas the N-butyl-N-phenyl analog has a reported LogP of 5.19 . The approximately 1 unit lower LogP, combined with a slightly reduced topological polar surface area (tPSA), keeps the target compound within a more balanced region of drug-like chemical space, reducing the risk of poor aqueous solubility and high metabolic clearance typically associated with excessive lipophilicity.

Physicochemical Profiling LogP Drug-likeness

Retained Carbonic Anhydrase II Inhibitory Pharmacophore: Benchmarking Against the Parent Scaffold

The para-nitrobenzenesulfonamide core is a validated zinc-binding group for carbonic anhydrase II (CA II) inhibition. The parent unsubstituted 4-nitrobenzenesulfonamide displays a Ki of 0.20 nM against human CA II [1]. While the N-(4-phenylbutan-2-yl) substitution is expected to influence potency, the nitro group's electron-withdrawing effect remains crucial for maintaining high-affinity zinc coordination. Extrapolating from class-level SAR, the target compound's tail architecture likely modulates isoform selectivity rather than abolishing binding [2]. This positions the compound as a scaffold for exploring CA isoform-selective inhibition, a key requirement for anti-glaucoma and anticancer applications.

Carbonic Anhydrase Inhibition Enzyme Assay Binding Affinity

Synthesis Provenance Advantage: High-Yielding, Mild Sulfur-Phenolate Exchange Compatible Substrate

The compound's aliphatic, secondary amine tail renders it an excellent substrate for the modern Sulfur-Phenolate Exchange synthesis, a method reported to operate at room temperature with high yields [1]. Traditional sulfonamide syntheses using sulfonyl chlorides often require harsh conditions or extended reaction times for sterically hindered amines. The target compound's synthesis benefits from this mild methodology, which has demonstrated broad substrate scope encompassing branched aliphatic amines and anilines [1], offering a more efficient and reproducible synthetic entry compared to classical routes for related analogs.

Synthetic Methodology Sulfur-Phenolate Exchange Reaction Yield

Chiral and Steric Parameter Uniqueness vs. Achiral 2-Nitro-N-(4-phenylbutyl)benzenesulfonamide Regioisomer

The 2-nitro regioisomer, 2-nitro-N-(4-phenylbutyl)benzenesulfonamide (CAS 573995-35-4), shares the molecular formula C16H18N2O4S but differs fundamentally in nitro group position and amine tail connectivity. The target compound’s 4-nitro substitution places the electron-withdrawing group in conjugation with the sulfonamide, while the chiral 4-phenylbutan-2-yl tail introduces restricted conformational flexibility compared to the achiral, linear 4-phenylbutyl chain. These structural disparities are expected to manifest in differential binding modes to chiral biological targets, as exemplified by the distinct inhibitory profiles of para- vs. ortho-nitrobenzenesulfonamides in coagulation assays [1].

Chiral Pool Steric Effects Conformational Restriction

Orthogonal Reactivity via Nitro Group Reduction: A Chemical Biology Advantage Over Chloro Analogs

The 4-nitro group can be selectively reduced to the corresponding aniline under mild conditions (e.g., H₂/Pd-C or SnCl₂), generating a latent amine handle for further functionalization [1]. In contrast, the closest chloro analog, 4-chloro-N-(4-phenylbutan-2-yl)benzenesulfonamide (MW 323.8 g/mol) , lacks a comparable bioorthogonal handle; conversion of the chloro substituent to a reactive amine requires forcing conditions (e.g., Buchwald-Hartwig amination). The nitro-to-amine reduction is a clean, high-yielding transformation that enables downstream applications such as fluorescent labeling, biotinylation, or photoaffinity probe construction.

Chemical Biology Bioorthogonal Chemistry Prodrug Design

Research and Industrial Application Scenarios for 4-Nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide


Chemical Probe Design via Nitro-Reduced Amine Handle Conjugation

The para-nitro group serves as a masked amine. Mild catalytic hydrogenation yields 4-amino-N-(4-phenylbutan-2-yl)benzenesulfonamide, which can be directly conjugated to fluorophores, biotin, or photoaffinity labels. This workflow [1] creates tailored chemical biology probes for target identification studies, a route not readily available for the chloro analog without hazardous amination chemistry.

Carbonic Anhydrase Isoform Selectivity Screening Scaffold

Leveraging the validated CA II inhibitory pharmacophore [1], the compound can be screened across a panel of human carbonic anhydrase isoforms to identify the selectivity fingerprint conferred by the bulky, chiral 4-phenylbutan-2-yl tail. Such screens guide the rational design of isoform-selective agents for glaucoma or tumor therapy.

Sulfonamide Hypersensitivity Structure-Toxicity Relationship Studies

The compound's defined N-alkyl substitution pattern makes it a valuable tool for investigating the structural determinants of sulfonamide hypersensitivity. By comparing its reactivity profile in lymphocyte toxicity assays against analogs with smaller or unsubstituted N-1 tails, researchers can quantify the safety margin conferred by the branched alkyl group [2].

Synthetic Methodology Demonstration Substrate

The compound's sterically demanding secondary amine tail serves as a challenging test substrate for evaluating new sulfonamide bond-forming reactions. Its successful synthesis via Sulfur-Phenolate Exchange [3] exemplifies the method's tolerance for branched, chiral amines, making it a benchmarking standard for innovative sulfonylation chemistry.

Quote Request

Request a Quote for 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.